3-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
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Overview
Description
3-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2E,4S)-2,4-dimethyldocos-2-enoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.
Scientific Research Applications
Sulfatides of Mycobacterium tuberculosis
The complex lipid 3-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a key component in the sulfolipids of Mycobacterium tuberculosis. These sulfolipids play a significant role in the pathogen's interaction with its host and are crucial for understanding the biology of tuberculosis (Goren, Brokl, & Das, 1976).
Cryopreservation and Cryoprotectants
Studies have investigated the role of trehalose, a component of the lipid, in cryopreservation. It is known for preserving the integrity of membranes in cells exposed to dehydration and freezing, which has implications in cryopreservation techniques (Pincet, Perez, & Wolfe, 1994).
Lipid Structure and Analysis
Research into the structural characterization of related lipids in Mycobacterium tuberculosis, such as Hydroxyphthioceranoic and Phthioceranoic acids, provides insight into the complex lipid architecture of this pathogen. Such studies contribute to the broader understanding of lipids like this compound (Hsu, 2016).
Cellular and Molecular Biology Applications
The properties of trehalose, a sugar associated with this lipid, have been studied for their protective effects in the cryopreservation of mesenchymal stem cells, demonstrating the potential application in stem cell research and preservation (Kusuma, Hadi, Kiranadi, & Boediono, 2016).
Novel Osmolytes in Archaea
Research has identified sulfotrehalose, structurally similar to the lipid , as a novel osmolyte in haloalkaliphilic archaea, expanding our understanding of osmolyte function in extreme environments (Desmarais, Jablonski, Fedarko, & Roberts, 1997).
Synthesis for Study of Mycobacterial Antigens
The synthesis of similar glycolipids aids in the study of mycobacterial antigens, offering insights into the immune response and potential vaccine development (Wallace & Minnikin, 1994).
Properties
Molecular Formula |
C52H96O16S |
---|---|
Molecular Weight |
1009.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (E,4S)-2,4-dimethyldocos-2-enoate |
InChI |
InChI=1S/C52H96O16S/c1-5-7-9-11-13-15-17-19-20-21-23-24-26-28-30-32-34-39(3)36-40(4)50(59)66-47-45(57)42(38-54)64-52(67-51-48(68-69(60,61)62)46(58)44(56)41(37-53)63-51)49(47)65-43(55)35-33-31-29-27-25-22-18-16-14-12-10-8-6-2/h36,39,41-42,44-49,51-54,56-58H,5-35,37-38H2,1-4H3,(H,60,61,62)/b40-36+/t39-,41+,42+,44+,45+,46-,47-,48+,49+,51+,52+/m0/s1 |
InChI Key |
ZJPQHHFYMMVDPZ-ZKGQKARYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC[C@H](C)/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)C=C(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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